molecular formula C18H24N4O2S B6966649 [3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone

[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone

Cat. No.: B6966649
M. Wt: 360.5 g/mol
InChI Key: DDESHTOWWBEVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone is a fascinating compound that has attracted attention due to its unique structure and potential applications in various scientific fields. Its complex architecture includes a combination of a triazole ring, piperidine ring, and a cyclohepta[b]thiophene system, which contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c23-12-14-10-22(20-19-14)15-6-4-8-21(11-15)18(24)17-9-13-5-2-1-3-7-16(13)25-17/h9-10,15,23H,1-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDESHTOWWBEVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)N3CCCC(C3)N4C=C(N=N4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, often starting from readily available starting materials. A typical synthetic route might involve the following steps:

  • Formation of the triazole ring: : Starting with the cyclization of azides with alkynes under copper(I)-catalyzed conditions to form the 1,2,3-triazole ring.

  • Attachment of the piperidine ring: : Using piperidine as a nucleophile to displace a suitable leaving group attached to the triazole ring.

  • Construction of the cyclohepta[b]thiophene system: : This may involve a series of cyclization reactions starting from a suitable diene and a sulfur-containing precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, focusing on steps that can be performed efficiently and with high yield. Advanced methods like continuous flow synthesis could be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, such as:

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution agents: Alkyl halides, acyl chlorides.

Major Products

The major products depend on the specific reactions:

  • Oxidation could yield sulfoxides or sulfones.

  • Reduction might produce more reduced forms of the triazole or piperidine rings.

  • Substitution can result in various derivatives with different functional groups attached to the rings.

Scientific Research Applications

This compound's unique structure makes it suitable for various scientific applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as a bioactive compound, possibly interacting with enzymes or receptors.

  • Medicine: : Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone depends on its interaction with biological targets. It might interact with enzymes, inhibiting their activity, or bind to receptors, modulating signaling pathways. The triazole ring, in particular, is known for its bioactive properties, and its presence in this compound suggests potential for diverse biological effects.

Comparison with Similar Compounds

Compared to similar compounds, [3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone stands out due to its unique combination of rings and functional groups, providing a distinctive reactivity profile and potential biological activity.

Similar Compounds

  • [4-(hydroxymethyl)triazol-1-yl]piperidine: : Lacks the cyclohepta[b]thiophene system.

  • [4-(hydroxymethyl)triazol-1-yl]cyclohepta[b]thiophene: : Missing the piperidine ring.

  • [3-(hydroxymethyl)piperidin-1-yl]cyclohepta[b]thiophene: : Contains only the piperidine and cyclohepta[b]thiophene systems.

There you have it! This compound is quite the character in the chemical world, wouldn’t you say?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.